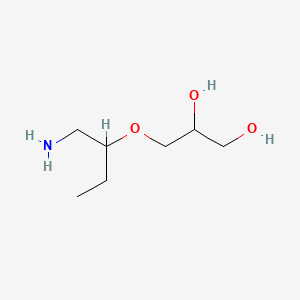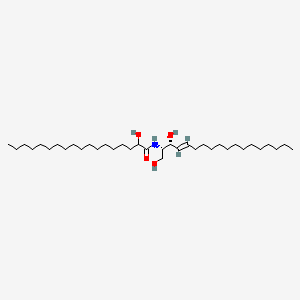
Pyrimidifen-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidifen-d5 is a biochemical used for proteomics research . It has a molecular formula of C20H23D5ClN3O2 and a molecular weight of 382.94 . It is a derivative of Pyrimidifen, which has a molecular formula of C20H28ClN3O2 .
Synthesis Analysis
While specific synthesis methods for Pyrimidifen-d5 were not found, there are general methods for synthesizing pyrimidine derivatives. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 provides 4-arylpyrimidines . A series of novel pyrimidinamine derivatives containing phenyloxazole moiety were also designed and synthesized .
Molecular Structure Analysis
The molecular structure of Pyrimidifen-d5 is a derivative of Pyrimidifen, which has a molecular formula of C20H28ClN3O2 . The ‘d5’ in Pyrimidifen-d5 indicates the presence of five deuterium atoms, which are isotopes of hydrogen, in the molecule .
Physical And Chemical Properties Analysis
Pyrimidifen-d5 is a solid crystalline powder . The molecular weight of Pyrimidifen-d5 is 382.94 .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Pyrimidifen-d5 involves the incorporation of five deuterium atoms into the Pyrimidifen molecule. This can be achieved through a series of chemical reactions that involve the use of deuterated reagents and solvents. The key steps in the synthesis pathway include the introduction of deuterium atoms into the aromatic ring of Pyrimidifen, followed by the formation of the final product through a series of coupling reactions.", "Starting Materials": ["Pyrimidifen", "Deuterated reagents and solvents"], "Reaction": ["Step 1: Introduction of deuterium atoms into the aromatic ring of Pyrimidifen using deuterated reagents and solvents", "Step 2: Formation of intermediate product through coupling reactions", "Step 3: Further coupling reactions to form Pyrimidifen-d5", "Step 4: Purification of the final product"] } | |
Numéro CAS |
1794979-20-6 |
Nom du produit |
Pyrimidifen-d5 |
Formule moléculaire |
C20H28ClN3O2 |
Poids moléculaire |
382.944 |
Nom IUPAC |
5-chloro-N-[2-[2,3-dimethyl-4-[2-(1,1,2,2,2-pentadeuterioethoxy)ethyl]phenoxy]ethyl]-6-ethylpyrimidin-4-amine |
InChI |
InChI=1S/C20H28ClN3O2/c1-5-17-19(21)20(24-13-23-17)22-10-12-26-18-8-7-16(9-11-25-6-2)14(3)15(18)4/h7-8,13H,5-6,9-12H2,1-4H3,(H,22,23,24)/i2D3,6D2 |
Clé InChI |
ITKAIUGKVKDENI-QKLSXCJMSA-N |
SMILES |
CCC1=C(C(=NC=N1)NCCOC2=C(C(=C(C=C2)CCOCC)C)C)Cl |
Synonymes |
5-Chloro-N-[2-[4-(2-ethoxyethyl-d5)-2,3-dimethylphenoxy]ethyl]-6-ethyl-4-pyrimidinamine; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(S)-1-(7-(N,N-Dimethylsulfamoyl)benzo[c][1,2,5]oxadiazol-4-yl)pyrrolidine-2-carbonyl chloride](/img/structure/B587428.png)
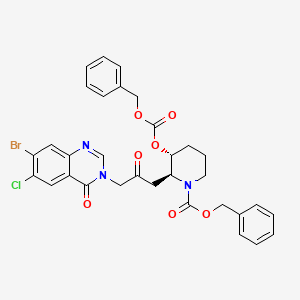

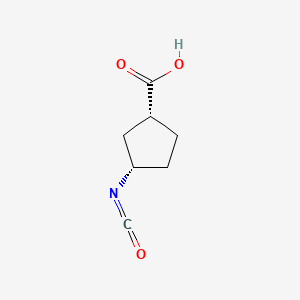
![2-(4-Methoxybenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B587436.png)
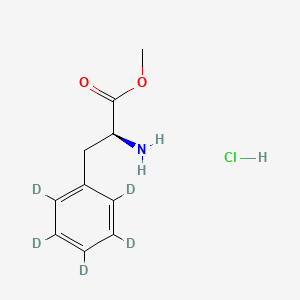

![2-Chloro-3-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B587440.png)
